molecular formula C13H17BrO3 B8152650 4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran

4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran

Cat. No.: B8152650
M. Wt: 301.18 g/mol
InChI Key: UBIHVNWKRGYFGG-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran is an organic compound that belongs to the class of phenoxy ethers It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxyphenol and tetrahydropyran.

    Etherification Reaction: The phenol group of 5-bromo-2-methoxyphenol undergoes an etherification reaction with tetrahydropyran in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-80°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated compounds or alcohols.

Scientific Research Applications

4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxy-phenoxymethyl)-tetrahydro-pyran
  • 4-(5-Fluoro-2-methoxy-phenoxymethyl)-tetrahydro-pyran
  • 4-(5-Iodo-2-methoxy-phenoxymethyl)-tetrahydro-pyran

Uniqueness

4-(5-Bromo-2-methoxy-phenoxymethyl)-tetrahydro-pyran is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

4-[(5-bromo-2-methoxyphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-15-12-3-2-11(14)8-13(12)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIHVNWKRGYFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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